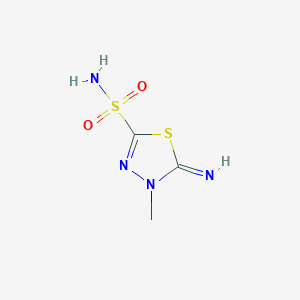

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide

CAS No.: 86029-46-1

Cat. No.: VC17581044

Molecular Formula: C3H6N4O2S2

Molecular Weight: 194.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86029-46-1 |

|---|---|

| Molecular Formula | C3H6N4O2S2 |

| Molecular Weight | 194.2 g/mol |

| IUPAC Name | 5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide |

| Standard InChI | InChI=1S/C3H6N4O2S2/c1-7-2(4)10-3(6-7)11(5,8)9/h4H,1H3,(H2,5,8,9) |

| Standard InChI Key | BWSMJWLWXNCHHP-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=N)SC(=N1)S(=O)(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole core, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The sulfonamide group (-SO2NH2) at position 2 and the imino (-NH) and methyl (-CH3) groups at positions 5 and 4, respectively, contribute to its polarity and potential for hydrogen bonding. The IUPAC name, 5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide, reflects this substitution pattern .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 194.2 g/mol | |

| LogP (Partition Coefficient) | -1.39 | |

| SMILES | Cn1nc(S(N)(=O)=O)sc1=N | |

| InChIKey | BWSMJWLWXNCHHP-UHFFFAOYSA-N |

The low LogP value indicates high hydrophilicity, suggesting limited membrane permeability but potential solubility in aqueous environments .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol for 5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide is documented, analogous thiadiazole sulfonamides are typically synthesized via cyclocondensation reactions. For example, 5-amino-1,3,4-thiadiazole-2-sulfonamide is produced by refluxing acetazolamide with hydrochloric acid in ethanol :

Representative Reaction:

This suggests that similar acid-catalyzed deprotection or rearrangement strategies could yield the target compound.

Analytical Characterization

Structural confirmation relies on spectroscopic methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra resolve proton environments and carbon frameworks, with characteristic shifts for sulfonamide (-SO2NH2) and imino (-NH) groups .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 194.235 .

Research Gaps and Future Directions

Unexplored Therapeutic Avenues

-

Neuropharmacology: Thiadiazoles modulate GABA receptors, suggesting potential anxiolytic or anticonvulsant applications .

-

Antiviral Activity: Pending studies on inhibition of viral proteases or polymerases.

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume